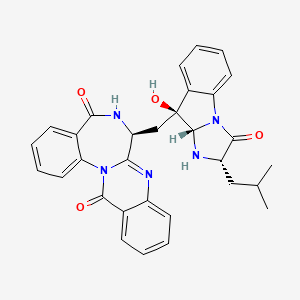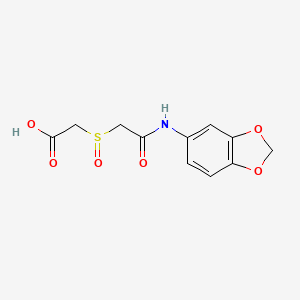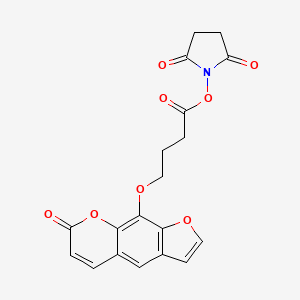
spb
概要
説明
過ホウ酸ナトリウム (SPB) は、洗剤や洗浄剤の漂白剤として広く使用されている無機化合物です。水に溶解すると過酸化水素を放出することで知られており、効果的な酸化剤となります。過ホウ酸ナトリウムは、通常、四水和物 (NaBO₃·4H₂O) または一水和物 (NaBO₃·H₂O) として、さまざまな水和物の形で入手できます。
科学的研究の応用
Sodium perborate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the preparation of epoxides, aldehydes, and ketones.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in antimicrobial treatments due to its ability to release hydrogen peroxide.
Industry: Widely used in the detergent industry as a bleaching agent and in the production of cleaning products.
作用機序
過ホウ酸ナトリウムは、水に溶解すると過酸化水素を放出することによって効果を発揮します。過酸化水素は、さまざまな基質を酸化できる反応性酸素種 (ROS) を形成するために分解されます。 そのメカニズムには、過ホウ酸アニオンの形成が含まれ、過ホウ酸アニオンは、過酸化水素単独よりも低いpHレベルでヒドロペルオキシドアニオンを供給することができます {_svg_1}.
類似の化合物との比較
類似の化合物
過炭酸ナトリウム (Na₂CO₃·1.5H₂O₂): 溶解時に過酸化水素を放出する別の漂白剤です。
過酸化水素 (H₂O₂): さまざまな用途で使用される一般的な酸化剤です。
次亜塩素酸ナトリウム (NaOCl): 漂白剤および消毒剤です。
独自性
過ホウ酸ナトリウムは、過酸化水素を制御された方法で放出できるという点でユニークであり、過酸化水素溶液よりも安全で安定な代替手段となります。 また、有機合成におけるさまざまな官能基と互換性のある穏やかな酸化条件を提供します .
準備方法
合成ルートと反応条件
過ホウ酸ナトリウムは、メタホウ酸ナトリウムと過酸化水素を反応させることによって合成されます。反応は通常、水性媒体中で起こり、次の式で表すことができます。
NaBO2+H2O2+3H2O→NaBO3⋅4H2O
工業生産方法
工業的な設定では、過ホウ酸ナトリウムは、メタホウ酸ナトリウムを水に溶解し、その後過酸化水素を加えることによって製造されます。混合物を冷却して過ホウ酸ナトリウム四水和物を沈殿させ、それを濾過して乾燥させます。製造プロセスは、最終製品の高純度と収率を確保するように設計されています。
化学反応の分析
反応の種類
過ホウ酸ナトリウムは、主に酸化反応を含むさまざまな化学反応を起こします。有機合成では酸化剤として作用し、アルケンをエポキシドに、アルコールをケトンに、スルフィドをスルホキシドに変換することができます。
一般的な試薬と条件
アルケンの酸化: 過ホウ酸ナトリウムは、酢酸の存在下でアルケンをエポキシドに酸化することができます。
アルコールの酸化: 穏やかな条件下で、第一級および第二級アルコールをそれぞれアルデヒドおよびケトンに変換することができます。
スルフィドの酸化: 過ホウ酸ナトリウムは、スルフィドをスルホキシドおよびスルホンに酸化することができます。
生成される主要な製品
エポキシド: アルケンの酸化から生成されます。
アルデヒドおよびケトン: 第一級および第二級アルコールの酸化から生成されます。
スルホキシドおよびスルホン: スルフィドの酸化から生成されます。
科学研究の応用
過ホウ酸ナトリウムは、科学研究において幅広い用途があります。
化学: 有機合成における酸化剤として使用され、特にエポキシド、アルデヒド、ケトンの調製に使用されます。
生物学: 酸化ストレスとその生物系への影響の研究に使用されます。
医学: 過酸化水素を放出する能力から、抗菌治療における潜在的な用途について調査されています。
産業: 洗剤産業では漂白剤として、また洗浄剤の製造に使用されています。
類似化合物との比較
Similar Compounds
Sodium percarbonate (Na₂CO₃·1.5H₂O₂): Another bleaching agent that releases hydrogen peroxide upon dissolution.
Hydrogen peroxide (H₂O₂): A common oxidizing agent used in various applications.
Sodium hypochlorite (NaOCl): A bleaching agent and disinfectant.
Uniqueness
Sodium perborate is unique in its ability to release hydrogen peroxide in a controlled manner, making it a safer and more stable alternative to hydrogen peroxide solutions. It also offers mild oxidation conditions, which are compatible with a wide range of functional groups in organic synthesis .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO8/c21-13-4-5-14(22)20(13)28-16(24)2-1-8-25-19-17-12(7-9-26-17)10-11-3-6-15(23)27-18(11)19/h3,6-7,9-10H,1-2,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXGWWLJXRQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1663359.png)
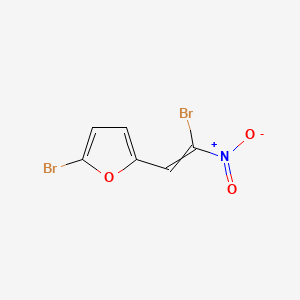
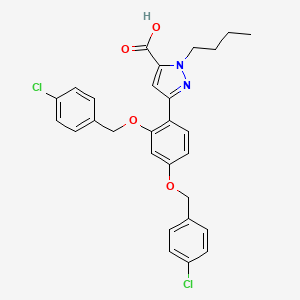
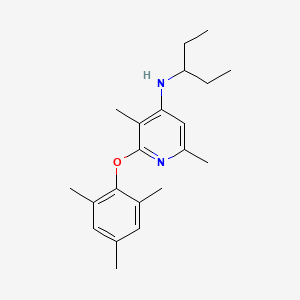
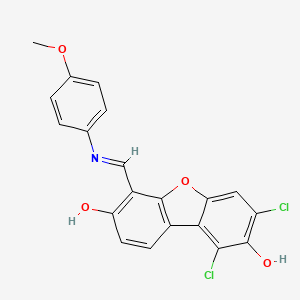
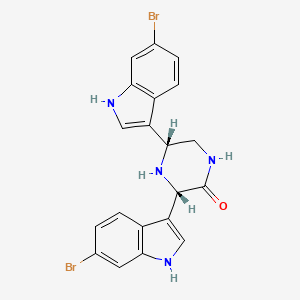
![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)

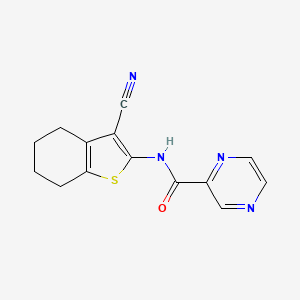

![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1663377.png)
![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)
